EA-CATH1
Description
EA-CATH1 is a cathelicidin-derived antimicrobial peptide (AMP) isolated from the lung cDNA library of donkeys (Equus africanus) . It comprises 25 amino acids (sequence: KRRGSVTTRYQFLMIHLLRPKKLFA) with a molecular weight of 3060.75 Da. Structurally, it adopts an α-helical conformation in hydrophobic environments (e.g., 50% trifluoroethanol/water) but remains unstructured in aqueous solutions . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), drug-resistant clinical isolates, and fungi, with minimal inhibitory concentrations (MICs) ranging from 0.3 to 2.4 µg/mL . Its rapid bactericidal action—achieving complete eradication of S. aureus within 2 hours—is attributed to membrane disruption via pore formation, as confirmed by scanning electron microscopy (SEM) . Notably, this compound demonstrates low hemolytic activity (1.8% at 20 µg/mL) and retains stability in human serum for ≥3 days, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KRRGSVTTRYQFLMIHLLRPKKLFA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares EA-CATH1 with structurally or functionally related AMPs:
Key Findings and Differentiation
Efficacy Against Drug-Resistant Pathogens :
- This compound outperforms traditional antibiotics (e.g., ampicillin) against methicillin-resistant S. aureus (MRSA), with MICs 10-fold lower . In contrast, LL-37 and defensins show reduced activity against drug-resistant strains due to evolutionary bacterial adaptations .
Structural Simplicity and Stability :
- Unlike defensins (e.g., HNP-1), which rely on disulfide bonds for stability, this compound’s small size and lack of cysteine residues enable easier synthesis and reduced susceptibility to enzymatic degradation .
Hemolytic Safety Profile :
- This compound’s hemolytic activity (1.8%) is significantly lower than LL-37 (10–15%) and comparable to EA-CATH2 (<2%), making it safer for systemic applications .
Mechanistic Speed :
- This compound kills S. aureus within 2 hours, faster than LL-37 (4–6 hours) and defensins (6–8 hours), likely due to its optimized charge (+7) and hydrophobicity .
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